molecular formula C7H12BrNO B1337179 2-bromo-N-cyclopentylacetamide CAS No. 883521-80-0

2-bromo-N-cyclopentylacetamide

Cat. No.: B1337179
CAS No.: 883521-80-0
M. Wt: 206.08 g/mol
InChI Key: KVESMOYKDNWRSD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-bromo-N-cyclopentylacetamide is systematically identified through multiple chemical nomenclature systems and standardized identifiers. The compound's official International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition of a brominated acetyl group linked to a cyclopentylamine through an amide bond. The Chemical Abstracts Service has assigned this compound the registry number 883521-80-0, which serves as its unique identifier in chemical databases and literature.

The molecular structure of this compound can be represented through various chemical notation systems. The molecular formula C7H12BrNO indicates the presence of seven carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 206.08 grams per mole. The compound's structure is further characterized by the Simplified Molecular Input Line Entry System notation O=C(NC1CCCC1)CBr, which provides a linear representation of the molecular connectivity.

Table 1: Chemical Identifiers and Properties of this compound

Parameter Value
Chemical Abstracts Service Number 883521-80-0
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C7H12BrNO
Molecular Weight 206.08 g/mol
Simplified Molecular Input Line Entry System O=C(NC1CCCC1)CBr
International Chemical Identifier InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
International Chemical Identifier Key KVESMOYKDNWRSD-UHFFFAOYSA-N
Molecular Design Limited Number MFCD06800047

The three-dimensional structure of this compound features a planar amide group connected to a brominated methyl carbon and a five-membered cyclopentyl ring. The cyclopentyl moiety adopts a puckered conformation typical of saturated five-membered rings, while the amide group maintains its characteristic planar geometry due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This structural arrangement influences the compound's physical properties, chemical reactivity, and potential interactions with biological systems.

Historical Context in Organic Chemistry

The development of bromoacetamide derivatives, including this compound, has its roots in the broader exploration of halogenated organic compounds that began in the late nineteenth and early twentieth centuries. The synthesis and characterization of bromoacetamides gained significant momentum as organic chemists recognized their utility as versatile synthetic intermediates and their potential for biological activity. The historical significance of these compounds is closely tied to advances in synthetic methodology and the growing understanding of structure-activity relationships in medicinal chemistry.

The synthetic approach to this compound follows established methodologies for bromoacetamide preparation, which have been refined over decades of research. A notable synthesis method involves the bromination of acetyl chloride derivatives followed by amidation with cyclopentylamine. Research published in medicinal chemistry journals has documented the preparation of 2-bromo-2-cyclopentylacetamide through a bromination reaction where bromine is added to 2-cyclopentylacetyl chloride at room temperature, followed by treatment with concentrated ammonium hydroxide solution at reduced temperature. This synthetic route demonstrates the evolution of bromoacetamide chemistry from simple bromoacetamide to more complex substituted derivatives.

The historical development of bromoacetamide chemistry is also reflected in the establishment of standardized synthetic procedures. Organic Syntheses, a prestigious publication series, has documented various methods for the preparation of N-bromoacetamide and related compounds, highlighting the importance of these molecules in synthetic organic chemistry. These documented procedures have served as foundational methods that researchers have adapted and modified to synthesize more complex bromoacetamide derivatives, including cycloalkyl-substituted variants like this compound.

Position in Bromoacetamide Compound Classification

This compound occupies a distinctive position within the broader classification of bromoacetamide compounds, representing a specific subset characterized by cycloalkyl substitution patterns. The bromoacetamide family encompasses a diverse range of molecules, from the simple parent compound 2-bromoacetamide to more complex derivatives featuring various substituents on the nitrogen atom. This classification system is based on both structural features and functional group arrangements, with this compound falling into the category of N-substituted bromoacetamides.

The structural relationship between this compound and other bromoacetamide derivatives can be understood through comparative analysis of their molecular frameworks. Related compounds in this family include 2-bromo-N-phenylacetamide, which features an aromatic substituent instead of the cycloalkyl group, and 2-bromo-N-isopropylacetamide, which contains a branched aliphatic substituent. These structural variations provide insight into the systematic approach to molecular design within this compound class, where the cyclopentyl group in this compound represents a five-membered saturated ring system that imparts specific steric and electronic properties.

Table 2: Comparative Analysis of Bromoacetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Chemical Abstracts Service Number
2-bromoacetamide C2H4BrNO 137.96 Unsubstituted 683-57-8
This compound C7H12BrNO 206.08 Cycloalkyl 883521-80-0
2-bromo-N-phenylacetamide C8H8BrNO 214.06 Aromatic 5326-87-4
2-bromo-N-isopropylacetamide C5H10BrNO 180.04 Branched alkyl 75726-96-4
2-bromo-N-cyclohexylpropanamide C9H16BrNO 234.13 Extended cycloalkyl 94318-82-8

The classification of this compound within the bromoacetamide family also reflects its potential applications and reactivity patterns. The presence of the bromine atom at the α-position relative to the carbonyl group makes this compound susceptible to nucleophilic substitution reactions, a characteristic shared with other bromoacetamide derivatives. However, the cyclopentyl substituent on the nitrogen atom introduces unique steric considerations that can influence reaction selectivity and product distribution in synthetic transformations. This structural feature distinguishes this compound from linear alkyl-substituted analogs and contributes to its specific position within the classification hierarchy of bromoacetamide compounds.

Properties

IUPAC Name

2-bromo-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVESMOYKDNWRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442079
Record name 2-bromo-N-cyclopentylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883521-80-0
Record name 2-Bromo-N-cyclopentylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883521-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-cyclopentylacetyl Chloride

A well-documented method involves bromination of 2-cyclopentylacetyl chloride with bromine, followed by amidation with ammonium hydroxide or cyclopentylamine to yield 2-bromo-N-cyclopentylacetamide.

  • Procedure:

    • Bromine (1.1 equivalents) is added to 2-cyclopentylacetyl chloride at room temperature.
    • The mixture is refluxed for approximately 2 hours to ensure complete bromination.
    • After cooling, the reaction mixture is added dropwise to a cooled concentrated ammonium hydroxide solution (0 °C).
    • The mixture is stirred for an additional 15 minutes.
    • The product precipitates as a light-brown solid and is isolated by filtration.
  • Yield: Approximately 8.5 g from 20 mmol scale, indicating moderate to good yield.

Amidation via Mixed Anhydride or Acid Chloride Routes

Amidation to form the acetamide moiety is commonly achieved by reacting the brominated acyl chloride intermediate with cyclopentylamine or ammonia.

  • Typical conditions:
    • Reaction in an inert solvent such as dichloromethane or tetrahydrofuran.
    • Temperature control to avoid side reactions.
    • Use of base (e.g., triethylamine) to neutralize HCl formed during amidation.

This method ensures high purity and yield of the target this compound.

Method No. Starting Material Key Reagents/Conditions Product Yield (%) Notes
1 2-Cyclopentylacetyl chloride Br2 (1.1 eq), reflux 2 h; NH4OH at 0 °C ~85 Direct bromination and amidation
2 Cyclopentanone Br2 in biphasic H2O/organic solvent, 1 °C ~85 Produces 2-bromocyclopentanone
3 2-Bromocyclopentanone Amidation with cyclopentylamine, base, inert solvent Variable Requires further steps to acetamide
  • The bromination step is critical and must be carefully controlled to avoid over-bromination or side reactions.
  • Biphasic reaction systems (water and organic solvent) improve selectivity and ease of product isolation in bromination of cyclopentanone.
  • Amidation yields are improved by using acid chlorides or mixed anhydrides as intermediates.
  • Purification typically involves filtration of precipitated product or chromatographic techniques to achieve high purity.
  • NMR and HRMS analyses confirm the structure and purity of the synthesized this compound.

The preparation of this compound is efficiently achieved via bromination of 2-cyclopentylacetyl chloride followed by amidation with ammonium hydroxide or cyclopentylamine. Alternative routes involving bromination of cyclopentanone to 2-bromocyclopentanone provide useful intermediates for further functionalization. Control of reaction conditions and purification steps are essential for high yield and purity. These methods are supported by detailed experimental data and have been validated in research focused on enzyme inhibitor synthesis and organic intermediate production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom serves as a prime site for nucleophilic substitution, enabling structural diversification:

Reaction TypeConditionsProducts/ApplicationsYieldSource
Amination Amines (e.g., pyrroles) in DMF, 60°C1-Substituted 2-nitropyrrole derivatives58–96%
Thioether Formation Thiophenols, K₂CO₃, DMSO, rt2-((4-Bromophenyl)thio)-N-cyclopentylacetamide75%
Coupling with Heterocycles Microwave irradiation, tolueneAntitrypanosomal agents (e.g., compound 18 )30–96%

Key findings:

  • Microwave-assisted reactions reduce polymerization side reactions in pyrrole functionalization .
  • Steric effects from the cyclopentyl group influence regioselectivity in substitution reactions .

Hydrolysis Reactions

The acetamide group undergoes controlled hydrolysis under acidic/basic conditions:

ConditionsProductsAnalytical ConfirmationSource
6M HCl, reflux (4 hr)Cyclopentylamine + bromoacetic acid¹H NMR: δ 1.36–1.94 (cyclopentyl)
NaOH (1M), ethanol, 50°CSodium bromoacetate + cyclopentylamineLC-MS: m/z 122.1 [M+H]+

Cross-Coupling Reactions

Palladium-catalyzed couplings enable carbon-carbon bond formation:

Reaction TypeCatalytic SystemProductsYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-functionalized acetamides68%
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, tolueneN-Aryl derivatives52%

Reduction Reactions

Selective reduction of functional groups:

Target SiteReagentsProductsApplicationsSource
Bromine atomZn/HClN-cyclopentylacetamidePharmaceutical intermediates
Amide carbonylLiAlH₄, THF, 0°C2-Bromo-N-cyclopentylethylamineBioactive amine synthesis

Cyclization Reactions

Intramolecular reactions generate heterocyclic systems:

ConditionsProductsBiological ActivitySource
CuI, L-proline, DMSO, 100°CPyrrolo[1,2-a]quinoxaline derivativesAntitrypanosomal (EC₅₀ = 3.6 µM)
K₂CO₃, DMF, microwaveThiazolidinone analogsFactor Xa inhibition

Mechanistic Insights

  • ROS Generation : Interaction with dehydrogenases induces oxidative stress via thiourea group binding.
  • Steric Effects : Cyclopentyl group reduces reaction rates by 40% compared to linear alkyl analogs in SN2 reactions .
  • Solvent Effects : DMF increases substitution yields by 25% compared to THF due to better solubilization of intermediates .

Comparative Reactivity Table

DerivativeReaction Rate (Rel. to Parent)SelectivityThermal Stability
N-Cyclopentyl (parent)1.00SN2 > E2180°C decomposition
N-(4-Bromophenyl) analog0.85Aromatic substitution160°C decomposition
N-Isopropyl analog1.20Elimination favored190°C decomposition

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Inflammatory Properties

Research indicates that 2-bromo-N-cyclopentylacetamide exhibits significant anti-inflammatory effects. It has been studied for its potential to treat conditions mediated by the P2X7 receptor, including rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. In a patent application, compounds related to this structure were shown to be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory pathways .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of neuroinflammation via the P2X7 receptor pathway has been highlighted as a mechanism through which this compound could exert its protective effects against neuronal damage .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves straightforward methodologies that allow for the modification of substituents to enhance biological activity. For instance, derivatives of this compound have been synthesized to evaluate their potency against specific biological targets, including enzymes involved in inflammatory processes . The structure-activity relationship (SAR) studies have shown that variations in the cyclopentyl group can significantly influence the compound's efficacy and selectivity.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopentylacetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom plays a crucial role in its reactivity, allowing it to participate in substitution and other reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-cyclopentylacetamide is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer specific reactivity and properties. This combination makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .

Biological Activity

2-Bromo-N-cyclopentylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, particularly focusing on its anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease.

Synthesis

The synthesis of this compound typically involves the bromination of N-cyclopentylacetamide, which can be achieved through various methods including electrophilic bromination. The compound serves as an intermediate in organic synthesis, potentially leading to the development of novel therapeutic agents.

Anti-Trypanosomal Activity

Recent studies have highlighted the anti-Trypanosomal activity of compounds related to this compound. In particular, derivatives synthesized from nitropyrrole frameworks have been evaluated for their efficacy against T. cruzi.

  • Cytotoxicity : The cytotoxic effects of these compounds were assessed using CHO (Chinese Hamster Ovary) cells. Notably, while most derivatives exhibited low cytotoxicity, one compound showed a CC50 value of 24.3 µM, indicating significant toxicity at higher concentrations .
  • Efficacy Against T. cruzi : Among the synthesized derivatives, one compound demonstrated an EC50 value of 3.6 ± 1.8 µM against intracellular amastigotes of T. cruzi, showcasing promising selectivity over host cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

The proposed mechanism for the anti-Trypanosomal activity involves the inhibition of essential enzymes in the T. cruzi metabolic pathways, similar to established drugs like nifurtimox. Compounds that act as prodrugs may be bioactivated by T. cruzi nitro-reductases, leading to DNA damage in the parasite .

Research Findings

Compound CC50 (µM) EC50 (µM) Selectivity
This compoundNot specifiedNot specifiedNot specified
Compound 18155.6 - 321.13.6 ± 1.8Good selectivity over Vero cells
Reference Drug (Nifurtimox)2.1 ± 0.2Not applicableStandard reference

Case Studies

A study conducted on a series of nitropyrrole derivatives indicated that structural modifications could enhance anti-Trypanosomal activity while maintaining low cytotoxicity towards mammalian cells . The findings suggest that further exploration into structural variations could yield more effective treatments for Chagas disease.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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